molecular formula C30H46N6O5 B093213 (3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone CAS No. 15207-28-0

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone

Cat. No.: B093213
CAS No.: 15207-28-0
M. Wt: 570.7 g/mol
InChI Key: RPHUTEVRGNDHIP-GIDFYXQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is a cyclic decapeptide antibiotic, structurally related to gramicidin S. It was first synthesized and studied in the 1960s. Despite its structural similarity to gramicidin S, cyclosemigramicidin S does not exhibit significant antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclosemigramicidin S involves the cyclization of a linear pentapeptide active ester. The process includes the protection of δ-amino functions of ornithine residues with benzyloxycarbonyl groups. The cyclization reaction is carried out in the presence of pyridine, resulting in the formation of a protected cyclic pentapeptide. This product is then isolated using column chromatography on Sephadex LH-20 .

Industrial Production Methods

The compound is mainly synthesized for research purposes using the aforementioned laboratory methods .

Chemical Reactions Analysis

Types of Reactions

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the crystalline hydrochloride of cyclosemigramicidin S .

Scientific Research Applications

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone has been primarily studied for its structural and synthetic properties rather than its biological activity. Its synthesis has provided insights into peptide cyclization and the effects of structural modifications on biological activity. Although it does not exhibit significant antimicrobial activity, it serves as a valuable model compound in peptide chemistry research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is unique in its structural similarity to gramicidin S but lacks significant antimicrobial activity. This makes it an interesting compound for studying the relationship between structure and biological activity in cyclic peptides .

Properties

CAS No.

15207-28-0

Molecular Formula

C30H46N6O5

Molecular Weight

570.7 g/mol

IUPAC Name

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C30H46N6O5/c1-18(2)16-22-27(38)34-23(17-20-10-6-5-7-11-20)30(41)36-15-9-13-24(36)28(39)35-25(19(3)4)29(40)32-21(12-8-14-31)26(37)33-22/h5-7,10-11,18-19,21-25H,8-9,12-17,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)/t21-,22-,23+,24-,25-/m0/s1

InChI Key

RPHUTEVRGNDHIP-GIDFYXQGSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3

Origin of Product

United States

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